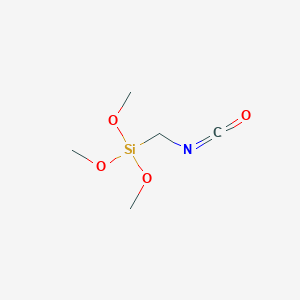

Silane, (isocyanatomethyl)trimethoxy-

Description

Contextualization within Modern Organosilicon Chemistry

Organosilicon chemistry, a field that bridges organic and inorganic chemistry, is centered around compounds containing carbon-silicon bonds. These compounds, known as organosilanes, are prized for their unique combination of organic functionality and inorganic reactivity. The silicon atom, with its ability to form stable bonds with oxygen, gives rise to durable siloxane networks (Si-O-Si), while the organic substituents provide compatibility with a wide range of polymers and other organic materials. cfmats.com

Modern organosilicon chemistry has evolved far beyond simple silicone polymers. Today, it encompasses a sophisticated array of functional silanes that act as molecular bridges between different materials. researchgate.net These "coupling agents" are essential in the creation of advanced composites, adhesives, coatings, and sealants with superior performance characteristics.

Significance of Isocyanate-Functional Silanes in Materials Science and Engineering

Isocyanate-functional silanes are a specialized class of organosilanes that possess both a highly reactive isocyanate group (-N=C=O) and hydrolyzable alkoxy groups (e.g., methoxy (B1213986), -OCH3). cfmats.com This dual functionality makes them exceptionally effective in a variety of applications. The isocyanate group can readily react with active hydrogen atoms present in polymers like polyurethanes, polyamides, and acrylics, forming stable urethane (B1682113) or urea (B33335) linkages. cfmats.com Simultaneously, the methoxy groups can hydrolyze in the presence of moisture to form silanol (B1196071) groups (Si-OH), which can then condense with each other to form a resilient siloxane network or bond to inorganic substrates such as glass, metal, and silica (B1680970). cfsilicones.com

This ability to chemically link organic polymers to inorganic materials is the cornerstone of their utility as adhesion promoters and coupling agents. researchgate.netcfsilicones.com They are instrumental in improving the mechanical strength, durability, and environmental resistance of composites, coatings, and adhesives. cfmats.com For instance, in fiber-reinforced plastics, they enhance the bond between the polymer matrix and the glass or mineral fibers. In high-performance coatings, they ensure robust adhesion to metallic substrates, providing enhanced corrosion protection. google.comgoogleapis.com

Unique Reactivity Profile of α-Isocyanatomethyl Silanes, including Silane (B1218182), (isocyanatomethyl)trimethoxy-

The position of the isocyanate group relative to the silicon atom significantly influences the reactivity of the silane. Silane, (isocyanatomethyl)trimethoxy-, is classified as an α-silane because the isocyanatomethyl group is directly attached to the silicon atom through a single methylene (B1212753) (-CH2-) bridge. This is in contrast to the more common γ-silanes, such as (3-isocyanatopropyl)trimethoxysilane, where a three-carbon propyl chain separates the functional group from the silicon atom. nih.gov

This seemingly minor structural difference has a profound impact on the silane's reactivity, a phenomenon often referred to as the "α-effect." The close proximity of the electron-withdrawing isocyanate group to the silicon atom in α-silanes enhances the reactivity of the methoxy groups, leading to faster hydrolysis and condensation rates. cfsilicones.com This accelerated curing can be advantageous in applications requiring rapid development of properties.

The isocyanate group itself exhibits the typical reactivity of alkyl isocyanates, readily participating in addition reactions with nucleophiles. cfmats.com This allows for the straightforward modification of polymers containing active hydrogens, making Silane, (isocyanatomethyl)trimethoxy- a versatile building block in the synthesis of silane-terminated polymers.

Table 1: Comparative Reactivity of α- and γ-Isocyanate Silanes

| Feature | Silane, (isocyanatomethyl)trimethoxy- (α-Silane) | (3-Isocyanatopropyl)trimethoxysilane (γ-Silane) |

|---|---|---|

| Spacer Group | -CH2- (Methylene) | -CH2CH2CH2- (Propylene) |

| Hydrolysis Rate | Higher | Lower |

| Condensation Rate | Higher | Lower |

| Curing Speed | Faster | Slower |

| Catalyst Requirement | Can cure without tin catalysts | Often requires a catalyst for efficient curing |

Research Landscape and Emerging Areas for Silane, (isocyanatomethyl)trimethoxy-

The unique reactivity of Silane, (isocyanatomethyl)trimethoxy-, has spurred research into its application in several key areas. A significant portion of research focuses on its use as a crosslinker and adhesion promoter in high-performance adhesives and sealants, particularly in moisture-curing polyurethane systems. cfmats.com Its ability to enhance wet adhesion and provide excellent thermal and chemical stability is a major driver of this interest. google.com

Another area of growing interest is the development of more environmentally friendly synthesis routes for isocyanate silanes. Traditional methods often involve the use of hazardous materials like phosgene (B1210022). google.com Consequently, there is a push towards non-phosgene synthesis methods, which are safer and more sustainable. cfsilicones.com

Furthermore, the potential for Silane, (isocyanatomethyl)trimethoxy- in the creation of isocyanate-free curing systems is being investigated. By pre-reacting the isocyanate functionality, new crosslinkers can be developed that offer the performance benefits of polyurethanes without the handling concerns associated with free isocyanates. nih.gov

Table 2: Research and Application Areas for Silane, (isocyanatomethyl)trimethoxy-

| Area | Focus | Key Benefits |

|---|---|---|

| Adhesives & Sealants | Crosslinker and adhesion promoter in moisture-curing systems. cfmats.com | Enhanced wet adhesion, thermal and chemical stability, faster curing. google.com |

| Polymer Composites | Surface modification of fillers and nanoparticles. cfsilicones.comnih.gov | Improved filler dispersion, enhanced mechanical properties. |

| Coatings | Adhesion promoter for metallic and inorganic substrates. google.comgoogleapis.com | Improved corrosion resistance and durability. |

| Synthesis & Green Chemistry | Development of non-phosgene production methods. cfsilicones.comgoogle.com | Increased safety and sustainability. |

| Advanced Materials | Creation of novel silane-terminated polymers and isocyanate-free systems. nih.gov | Tailored material properties and reduced handling hazards. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isocyanatomethyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4Si/c1-8-11(9-2,10-3)5-6-4-7/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFPECUQGPJPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CN=C=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621129 | |

| Record name | (Isocyanatomethyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78450-75-6 | |

| Record name | (Isocyanatomethyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Isocyanatomethyl)(trimethoxy) silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for Silane, Isocyanatomethyl Trimethoxy and Its Derivatives

Precursor Chemistry for Alkoxysilane Synthesis

The foundation for synthesizing (isocyanatomethyl)trimethoxysilane lies in the preparation of its key precursors, primarily functionalized alkoxysilanes. mdpi.com Alkoxysilanes, with the general formula R-[Si-(OR')3]n, are hybrid organic-inorganic compounds that serve as crucial building blocks. mdpi.com The hydrolyzable alkoxy groups (OR') allow for the formation of stable siloxane networks, while the organic functional group (R) provides a site for further chemical modification. mdpi.comscirp.org

A common precursor for (isocyanatomethyl)trimethoxysilane is (chloromethyl)trimethoxysilane (B1661992). The synthesis of this and other haloalkylalkoxysilanes often begins with more fundamental silicon compounds like silicon tetrachloride (SiCl4) or through the direct synthesis from silicon metal and an alcohol, such as methanol (B129727), to produce trimethoxysilane (B1233946) (HSi(OCH3)3). nii.ac.jpwikipedia.org This direct synthesis is typically conducted in a solvent with a catalyst. wikipedia.org

Another important class of precursors are aminosilanes, such as (aminomethyl)trimethoxysilane. These can be synthesized through various routes, including the reaction of (chloromethyl)trimethoxysilane with ammonia. The resulting amino group serves as a handle for the subsequent introduction of the isocyanate functionality. The purity of these precursors is paramount to avoid self-condensation and to ensure high yields in subsequent steps. mdpi.com

The table below summarizes key precursors and their typical synthetic origins.

| Precursor Name | Common Synthetic Route | Key Features |

| (Chloromethyl)trimethoxysilane | Reaction of a chloromethyl-containing compound with a silicon source and methanol. | Contains a reactive chlorine atom for nucleophilic substitution. |

| (Aminomethyl)trimethoxysilane | Reaction of (chloromethyl)trimethoxysilane with ammonia. | Possesses a primary amine group for isocyanate formation. |

| Trimethoxysilane | Direct reaction of silicon metal with methanol in the presence of a catalyst. wikipedia.org | A fundamental building block for various functionalized silanes. wikipedia.org |

This table provides a simplified overview of precursor synthesis for (isocyanatomethyl)trimethoxysilane.

Non-Phosgene Synthetic Routes for Isocyanate Functionalization

Historically, the production of isocyanates has relied on the use of highly toxic phosgene (B1210022). ionike.comnih.govresearchgate.net However, significant research has been dedicated to developing safer, non-phosgene routes. ionike.comresearchgate.net These alternative methods are crucial for the environmentally benign synthesis of (isocyanatomethyl)trimethoxysilane.

One prominent non-phosgene pathway involves the thermal or catalytic decomposition of carbamates. researchgate.netresearchgate.net For instance, a precursor like [3-(trimethoxysilyl)propyl] carbamate (B1207046) can be synthesized from the corresponding aminosilane (B1250345) and a carbonate, such as dimethyl carbonate (DMC). google.com This carbamate intermediate is then heated, often in the presence of a catalyst, to yield the desired isocyanatosilane and an alcohol byproduct. researchgate.net

Another approach is the oxidative carbonylation of amines, though this can present challenges such as the toxicity of carbon monoxide and the risk of explosion. ionike.com The direct reaction of aminosilanes with dialkyl carbonates is also a viable route, though it can be hampered by high costs and separation difficulties. ionike.com Research has also explored the use of carbonyl diimidazole as a phosgene substitute, which reacts with aminosilanes to form the isocyanate, although this method can suffer from long reaction times and lower yields. google.com

The table below outlines some of the non-phosgene methods for isocyanate synthesis.

| Method | Description | Advantages | Challenges |

| Carbamate Decomposition | An aminosilane is converted to a carbamate, which is then thermally decomposed to the isocyanate. researchgate.net | Avoids the use of phosgene, can be a high-yield process. google.com | May require high temperatures and catalysts. |

| Reaction with Dialkyl Carbonate | An aminosilane reacts directly with a dialkyl carbonate to form the isocyanate. ionike.com | Phosgene-free. ionike.com | Can be expensive and require difficult separations. ionike.com |

| Carbonyl Diimidazole Method | An aminosilane is reacted with carbonyl diimidazole. google.com | Phosgene-free. | Often results in long reaction times and lower yields. google.com |

This table summarizes various non-phosgene routes for the synthesis of isocyanates.

Catalytic Systems in the Synthesis of Silane (B1218182), (isocyanatomethyl)trimethoxy-

Catalysis plays a pivotal role in the efficient and selective synthesis of (isocyanatomethyl)trimethoxysilane and its precursors. turkchem.net Catalysts are employed in several key steps, including the formation of the silane backbone and the introduction of the isocyanate group.

In the synthesis of alkoxysilane precursors, transition metal catalysts are often essential. For example, hydrosilylation reactions, which involve the addition of a Si-H bond across a double bond, are frequently catalyzed by platinum compounds like chloroplatinic acid or Karstedt's catalyst. mdpi.com Iridium-based catalysts have also shown high efficiency and regioselectivity in these reactions. mdpi.com For the direct synthesis of trimethoxysilane from silicon and methanol, copper-based catalysts are commonly used. wikipedia.org

For the non-phosgene synthesis of isocyanates via carbamate decomposition, a range of catalysts have been investigated to lower the required temperature and improve selectivity. These include metal oxides like zinc oxide and bismuth oxide, as well as acidic clays (B1170129) like montmorillonite (B579905) K-10. researchgate.net In the synthesis of carbamate precursors from amines and dialkyl carbonates, basic catalysts are often employed. ionike.com For instance, a nickel-promoted magnetic iron oxide catalyst has been developed for the synthesis of N-substituted carbamates. ionike.com

The choice of catalyst is critical as it can significantly influence reaction rates, yields, and the purity of the final product, potentially avoiding difficult purification steps. mdpi.com

| Reaction Step | Catalyst Type | Example Catalyst(s) |

| Hydrosilylation | Transition Metal Complexes | Karstedt's catalyst (platinum-based), Iridium complexes mdpi.com |

| Direct Synthesis of Trimethoxysilane | Copper-based | Nano-copper wikipedia.org |

| Carbamate Decomposition | Metal Oxides, Acidic Clays | Zinc Oxide, Montmorillonite K-10 researchgate.net |

| Carbamate Formation | Basic Catalysts | Nickel-promoted iron oxide ionike.com |

This table highlights catalytic systems used in the synthesis of (isocyanatomethyl)trimethoxysilane and its precursors.

Derivatization Strategies for Analogous Isocyanatoalkylalkoxysilanes

The synthetic methodologies used for (isocyanatomethyl)trimethoxysilane can be adapted to create a wide range of analogous isocyanatoalkylalkoxysilanes with varied structures. researchgate.net By changing the starting materials, silanes with different alkyl chain lengths between the silicon atom and the isocyanate group, as well as different alkoxy groups on the silicon, can be produced. cfmats.com

For example, 3-isocyanatopropyltrimethoxysilane, a widely used coupling agent, is synthesized from 3-aminopropyltrimethoxysilane. cfmats.comresearchgate.net The synthesis of this precursor can be achieved through the hydrosilylation of allylamine (B125299) with trimethoxysilane. Similarly, by using different aminoalkenes in the hydrosilylation step or different chloroalkylalkoxysilanes in the amination step, the length of the alkyl chain can be systematically varied.

Furthermore, the nature of the alkoxy groups can be altered by using different alcohols (e.g., ethanol (B145695) instead of methanol) during the synthesis of the initial alkoxysilane precursors. This leads to compounds like 3-isocyanatopropyltriethoxysilane. cfmats.com The choice of the alkyl chain length and the type of alkoxy group can influence the reactivity and physical properties of the final isocyanatosilane, allowing for the fine-tuning of its performance in specific applications. scirp.org

The table below shows examples of variously substituted isocyanatoalkyltrialkoxysilanes.

| Compound Name | Alkyl Chain | Alkoxy Group |

| (Isocyanatomethyl)trimethoxysilane | Methyl | Methoxy (B1213986) |

| 3-Isocyanatopropyltrimethoxysilane | Propyl | Methoxy |

| 3-Isocyanatopropyltriethoxysilane | Propyl | Ethoxy |

| (Isocyanatomethyl)triethoxysilane | Methyl | Ethoxy |

This table illustrates the structural diversity achievable in isocyanatoalkyltrialkoxysilanes.

Isocyanatosilanes, such as (isocyanatomethyl)trimethoxysilane, are highly reactive towards nucleophiles, particularly primary and secondary amines. This reactivity is harnessed to synthesize urea-functional silanes, also known as ureido-silanes. nih.govgoogle.com The reaction involves the addition of the amine's N-H bond across the isocyanate's N=C double bond, forming a stable urea (B33335) linkage. nih.govrsc.org

This reaction is typically rapid and can be carried out under mild conditions, often without the need for a catalyst. rsc.org By reacting an isocyanatosilane with a primary or secondary amine, a silane with a terminal urea group is formed. If a diamine is used, this can lead to the formation of bridged silane structures or, if the stoichiometry is controlled, silanes with a remaining free amine group.

These urea-functional silanes are valuable as adhesion promoters and coupling agents, as the urea group can form strong hydrogen bonds, enhancing adhesion to substrates, while the alkoxysilane groups can bond to inorganic surfaces. google.com The synthesis of these derivatives expands the utility of isocyanatosilanes into applications requiring enhanced interfacial bonding.

| Reactants | Product Type | Key Linkage |

| Isocyanatosilane + Primary/Secondary Amine | Ureido-silane | Urea (-NH-CO-NH-) |

| Isocyanatosilane + Diamine | Bridged Ureido-silane or Amino-terminated Ureido-silane | Urea (-NH-CO-NH-) |

This table summarizes the formation of urea-functional silanes from isocyanatosilanes and amines.

Controlled Synthesis of Silane-Terminated Prepolymers Utilizing Isocyanatosilanes

A significant application of isocyanatosilanes is in the synthesis of silane-terminated prepolymers (STPs), which are the basis for high-performance adhesives, sealants, and coatings. scirp.orgscirp.org These hybrid materials combine the flexibility and strength of organic polymers, like polyurethanes, with the moisture-curing capabilities and durability of silicones. scirp.orgresearchgate.net

The synthesis typically involves reacting a polyol (e.g., a polyether or polyester (B1180765) with terminal hydroxyl groups) with an excess of a diisocyanate to form an isocyanate-terminated polyurethane prepolymer. scirp.org The terminal isocyanate groups of this prepolymer are then "capped" by reacting them with a functional silane. While aminosilanes are commonly used for this capping step, isocyanatosilanes like (isocyanatomethyl)trimethoxysilane can be used to introduce silane functionality in different ways, for example, by reacting them with hydroxy-functional polymers in the presence of a suitable catalyst. google.com

The key to this process is the controlled reaction to ensure that the prepolymer chains are end-capped with reactive alkoxysilane groups. google.com Once applied, these terminal alkoxysilane groups hydrolyze in the presence of atmospheric moisture and condense to form a cross-linked siloxane network, curing the material into a durable, elastomeric solid. scirp.orgscirp.org The use of isocyanatosilanes in these systems allows for precise control over the polymer architecture and the introduction of moisture-curable functionalities. google.com

| Prepolymer Backbone | Capping Agent Type | Curing Mechanism |

| Polyurethane (Isocyanate-terminated) | Aminosilane | Reaction of amine with isocyanate, followed by moisture cure of silane groups. scirp.org |

| Polyol (Hydroxy-terminated) | Isocyanatosilane | Reaction of isocyanate with hydroxyl, followed by moisture cure of silane groups. google.com |

This table outlines strategies for synthesizing silane-terminated prepolymers.

Reaction Mechanisms and Chemical Reactivity of Silane, Isocyanatomethyl Trimethoxy

Hydrolysis Kinetics of Trimethoxy Silane (B1218182) Groups

The reactivity of the silane moiety is initiated by the hydrolysis of its methoxy (B1213986) groups. This process involves the nucleophilic substitution of the methoxy groups (-OCH₃) with hydroxyl groups (-OH) from water, releasing methanol (B129727) as a byproduct and forming reactive silanol (B1196071) intermediates (Si-OH). wacker.comnih.gov

The kinetics of this hydrolysis are complex and stepwise, proceeding through di- and mono-methoxysilane intermediates before full conversion to the silanetriol. The rate of hydrolysis is significantly influenced by several factors:

pH: The reaction is catalyzed by both acids and bases. wacker.comwacker.com Hydrolysis rates are slowest at a neutral pH (around 7) and increase under acidic or alkaline conditions. afinitica.com In acidic media, the reaction involves the protonation of an alkoxy group, making it a better leaving group. gelest.com In basic media, the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom is the key step. nih.gov

Steric and Inductive Effects: The rate of hydrolysis is sensitive to steric hindrance and the electronic effects of the substituent attached to the silicon atom. nih.govgelest.com Generally, methoxysilanes hydrolyze approximately 6 to 10 times faster than the corresponding ethoxysilanes due to the smaller steric bulk of the methoxy group. gelest.com

Concentration and Solvent: The concentration of the silane and water, as well as the choice of solvent, also play a crucial role in the reaction kinetics. wacker.comnih.gov

While specific kinetic data for (isocyanatomethyl)trimethoxysilane is not extensively published, the behavior of analogous trimethoxysilanes provides a strong basis for understanding its reactivity. Studies on compounds like γ-glycidoxypropyltrimethoxysilane (γ-GPS) show that hydrolysis can proceed over a few hours at ambient temperature and slightly acidic pH. researchgate.net The hydrolysis of various trimethoxysilanes generally follows pseudo-first-order kinetics with respect to the silane concentration. afinitica.comresearchgate.net

Table 1: Comparative Hydrolysis Kinetics of Various Organo-Trimethoxysilanes This table compiles representative kinetic data for analogous compounds to illustrate the factors influencing hydrolysis.

| Silane Compound | Conditions | Reported Kinetic Finding | Reference |

|---|---|---|---|

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | 2 wt% aqueous solution, pH 5.4, 26°C | Hydrolysis completes in a few hours. | researchgate.net |

| Methyltrimethoxysilane (B3422404) (MTMS) | Acidic (HCl catalyst) | Hydrolysis rate constant ranged from 5.5 to 97 mM⁻¹ h⁻¹ depending on acid concentration. | nih.gov |

| 3-Methacryloyloxypropyltrimethoxysilane | Acidic, pH 4 | Hydrolysis of the first methoxy group is significantly faster than subsequent groups. | afinitica.com |

| General Alkyltrimethoxysilanes | Neutral water | Reacts very slowly without a catalyst. | wacker.comwacker.com |

Condensation Reactions of Silanol Intermediates

Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and undergo condensation reactions to form stable siloxane bridges (Si-O-Si). This process is the basis for the formation of oligomeric and polymeric polysiloxane networks. nih.gov The condensation can proceed through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a molecule of methanol. ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH nih.gov

The kinetics of condensation are also highly dependent on pH, but in a manner opposite to hydrolysis. Condensation is generally slow in acidic media and much faster in alkaline media. nih.gov This differential reactivity allows for some control over the sol-gel process; for instance, conducting the reaction under acidic conditions can favor the formation of hydrolyzed monomers while slowing subsequent self-condensation. researchgate.net

The structure of the resulting polysiloxane network (e.g., linear chains, cyclic structures, or cross-linked three-dimensional networks) depends on the reaction conditions and the functionality of the silane monomer. researchgate.net For a trifunctional silane like (isocyanatomethyl)trimethoxysilane, extensive condensation leads to the formation of a highly cross-linked silsesquioxane structure. researchgate.net

Reactivity of the Isocyanate Functionality

The isocyanate group (-N=C=O) is a highly electrophilic functional group that readily reacts with a wide range of nucleophiles, particularly compounds containing active hydrogen atoms. wikipedia.org This reactivity is central to its role in forming covalent linkages with organic polymers and substrates.

Reactions with Hydroxyl (-OH) Groups (e.g., Alcohols, Silanols)

Isocyanates react with hydroxyl groups to form urethane (B1682113) (also known as carbamate) linkages. This is a cornerstone reaction in polyurethane chemistry. wikipedia.orgyoutube.com

R'-NCO + R-OH → R'-NH-C(O)O-R

The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the isocyanate group. semanticscholar.org The rate of this reaction is influenced by the nature of the hydroxyl group. Aliphatic alcohols react much more readily than phenolic alcohols. semanticscholar.orgebrary.net Significantly, the silanol groups (Si-OH) formed during the hydrolysis of the trimethoxysilyl moiety can also react with the isocyanate group, leading to the formation of a thermally stable Si-O-C(O)NH- linkage. This intramolecular or intermolecular reaction can create a highly integrated and cross-linked hybrid material.

Reactions with Amine (-NH₂ Groups) (e.g., Formation of Urea (B33335) Linkages)

The reaction between an isocyanate and a primary or secondary amine is extremely rapid and results in the formation of a urea linkage. wikipedia.org

R'-NCO + R-NH₂ → R'-NH-C(O)NH-R

This reaction is generally much faster than the reaction with alcohols. When (isocyanatomethyl)trimethoxysilane reacts with amino-functional compounds or substrates, it forms robust, stable urea bonds. Research on analogous isocyanatosilanes has shown that amines can competitively attack either the silicon atom or the isocyanate group, depending on the reaction conditions and the structure of the amine. researchgate.net However, the reaction at the isocyanate group is typically dominant, especially with primary amines. nist.gov

Reactions with Thiol (-SH) Groups

Isocyanates react with thiols (mercaptans) to form thiocarbamate linkages. researchgate.netresearchgate.net This process, often referred to as a "thiol-isocyanate click reaction," is known for its high efficiency, speed, and selectivity, often proceeding rapidly under catalyst- and solvent-free conditions or with amine catalysis. researchgate.netfigshare.comresearchgate.net

R'-NCO + R-SH → R'-NH-C(O)S-R

This reaction provides a powerful and efficient method for covalently bonding the silane to sulfur-containing polymers or surfaces, expanding its utility in advanced materials synthesis. researchgate.netfigshare.com

Table 2: Reactivity of the Isocyanate Group with Various Nucleophiles

| Nucleophile | Functional Group | Resulting Linkage | Relative Reactivity | Reference |

|---|---|---|---|---|

| Amine | -NH₂ | Urea | Very High | wikipedia.orgnist.gov |

| Alcohol (Aliphatic) | -OH | Urethane (Carbamate) | High | wikipedia.orgsemanticscholar.org |

| Thiol | -SH | Thiocarbamate | High | figshare.comresearchgate.net |

| Water | -OH | Unstable Carboxamic Acid -> Amine + CO₂ | Moderate | wikipedia.org |

| Silanol | Si-OH | Urethane (Carbamate) | Moderate | semanticscholar.org |

Polymerization Mechanisms Induced by Silane, (isocyanatomethyl)trimethoxy-

The dual functionality of Silane, (isocyanatomethyl)trimethoxy- enables it to induce or participate in polymerization through two distinct yet potentially concurrent mechanisms. This bifunctionality is the key to its use in creating complex polymer architectures and hybrid materials. cfmats.comcfmats.com

Inorganic Polymerization (Sol-Gel Process): The trimethoxysilyl groups can undergo a sol-gel transition. Through hydrolysis and subsequent condensation, these groups can form a rigid, cross-linked inorganic polysiloxane (silicone) network. This mechanism is fundamental to its function in forming silica-like coatings and modifying inorganic surfaces. nih.gov

Organic Polymerization (Polyaddition): The isocyanate group acts as a monomer functional group for polyaddition reactions. When reacted with difunctional or polyfunctional monomers containing hydroxyl groups (polyols) or amine groups (polyamines), it leads to the formation of polyurethanes or polyureas, respectively. youtube.comresearchgate.netepo.org For example, reaction with a diol results in a linear polyurethane chain incorporating the silane moiety.

The true versatility of this compound is realized when these two polymerization mechanisms are combined. It can be used to synthesize silyl-terminated polymers (STPs), where a polyurethane or polyurea backbone is end-capped with the reactive trimethoxysilyl groups. cfmats.comgoogle.com These STPs can then be cured in the presence of moisture, which triggers the hydrolysis and condensation of the silane terminals to form a cross-linked network. This "dual-cure" system allows for the formation of durable, flexible, and weather-resistant sealants, adhesives, and coatings. cfmats.com

Silyl-Modified Polymer (STP/MS Polymer) Formation

In the formation of Silyl-Modified Polymers (SMP), also known as MS Polymers, (isocyanatomethyl)trimethoxy-silane acts as an efficient end-capper or modifier for polyether backbones. wikipedia.orgcfmats.com These polymers are key components in modern solvent-free and isocyanate-free adhesives and sealants. wikipedia.org The synthesis involves the reaction of the isocyanate group of the silane with terminal hydroxyl groups on a polyether chain. This reaction is typically carried out at elevated temperatures (e.g., 60-130 °C) and may be facilitated by a catalyst. google.com

The resulting polymer possesses terminal trimethoxysilyl groups that are capable of moisture-curing. wikipedia.org Upon exposure to atmospheric moisture, the methoxy groups hydrolyze to form reactive silanol (Si-OH) groups. These silanols then undergo condensation with each other to form a stable, crosslinked siloxane network, transforming the liquid or gel-like polymer into a solid elastomer. wikipedia.org The general curing reaction is as follows:

2 R-Si(OCH₃)₃ + 3 H₂O → 2 R-Si(OH)₃ + 6 CH₃OH 2 R-Si(OH)₃ → (R-SiO₁.₅)₂ + 3 H₂O

The high reactivity of the alpha-silane structure in (isocyanatomethyl)trimethoxy-silane contributes to a rapid curing process. scirp.orgyoutube.com

Silyl-Modified Polyurethane (SPUR Polymer) Synthesis

Silyl-Modified Polyurethane (SPUR) polymers combine the desirable properties of polyurethanes, such as mechanical strength and paintability, with the durability and moisture-curing capabilities of silicones. researchgate.net (Isocyanatomethyl)trimethoxy-silane is a key reagent in the synthesis of SPUR polymers. wikipedia.org There are two primary synthetic routes:

Reaction with a Hydroxyl-Terminated Polyurethane Prepolymer: In this method, a polyurethane prepolymer with terminal hydroxyl groups is first synthesized. This prepolymer is then reacted with (isocyanatomethyl)trimethoxy-silane. The isocyanate group of the silane reacts with the terminal hydroxyl groups of the polyurethane, forming urethane linkages and attaching the trimethoxysilyl functionality to the ends of the polymer chains. scirp.org

Reaction with an Isocyanate-Terminated Polyurethane Prepolymer (alternative route with aminosilanes): A more common industrial route for SPUR synthesis involves reacting an isocyanate-terminated prepolymer with a secondary aminosilane (B1250345). While not directly involving (isocyanatomethyl)trimethoxy-silane in the final capping step, understanding this process provides context for the versatility of silane-terminated technologies. In this approach, the amino group of the silane reacts with the terminal isocyanate groups of the prepolymer to form urea linkages. scirp.orgresearchgate.net

The resulting SPUR polymers, like STP polymers, cure via the hydrolysis and condensation of their terminal alkoxysilyl groups in the presence of moisture. scirp.org The use of (isocyanatomethyl)trimethoxy-silane offers the advantage of creating a stable urethane bond connecting the silane to the polymer backbone, resulting in a final product that is free of unreacted isocyanate groups. scirp.org

Crosslinking Mechanisms in Organic-Inorganic Hybrid Systems

The bifunctional nature of (isocyanatomethyl)trimethoxy-silane makes it an excellent crosslinking agent in organic-inorganic hybrid systems, such as coatings and adhesives. evonik.com These systems leverage the distinct properties of both organic polymers and inorganic networks to achieve enhanced performance characteristics.

The crosslinking process involves two main reactions:

Organic Phase Reaction: The isocyanate group of the silane can react with functional groups on organic polymers, such as hydroxyl, amino, or carboxyl groups, thereby covalently bonding the silane to the organic matrix. wikipedia.org

Inorganic Phase Formation: The trimethoxysilyl groups undergo hydrolysis and condensation to form a rigid, three-dimensional siloxane (Si-O-Si) network. evonik.com

This dual reaction mechanism allows for the creation of a densely crosslinked network where the organic and inorganic phases are chemically bonded. This covalent integration leads to significant improvements in the mechanical properties, thermal stability, and chemical resistance of the hybrid material. evonik.com The density of this crosslinking can be controlled by the concentration of the silane and the reaction conditions.

Interfacial Reaction Pathways with Diverse Inorganic Substrates

The ability of (isocyanatomethyl)trimethoxy-silane to promote adhesion between organic polymers and inorganic substrates is one of its most critical functions. cfmats.com This is achieved through the formation of strong, durable chemical bonds at the interface. The primary mechanism involves the reaction of the silane's trimethoxysilyl group with hydroxyl groups present on the surface of many inorganic materials.

The process can be summarized in the following steps:

Hydrolysis: In the presence of surface moisture on the inorganic substrate (e.g., glass, metal oxides), the methoxy groups (-OCH₃) of the silane hydrolyze to form silanol groups (-Si-OH).

(Isocyanatomethyl)Si(OCH₃)₃ + 3 H₂O → (Isocyanatomethyl)Si(OH)₃ + 3 CH₃OH

Condensation: The newly formed silanol groups can then condense with the hydroxyl groups (M-OH) on the substrate surface, forming stable, covalent metallo-siloxane bonds (M-O-Si).

(Isocyanatomethyl)Si(OH)₃ + M-OH → (Isocyanatomethyl)(HO)₂Si-O-M + H₂O

Inter-Silane Condensation: Adjacent silanol groups on the surface can also condense with each other, forming a crosslinked polysiloxane layer at the interface.

2 (Isocyanatomethyl)Si(OH)₃ → [(Isocyanatomethyl)(HO)Si-O-]₂ + 2 H₂O

This creates a robust chemical bridge between the inorganic substrate and the organic polymer, which is subsequently bonded through the reaction of the isocyanate group.

Interfacial Bonding with Specific Substrates:

Glass and Silica (B1680970): The surface of glass and silica is rich in silanol groups (Si-OH), making it highly receptive to bonding with (isocyanatomethyl)trimethoxy-silane through the formation of stable Si-O-Si bonds.

Metal Oxides: On metal surfaces such as aluminum and steel, a thin layer of native oxide provides surface hydroxyl groups (e.g., Al-OH, Fe-OH). The silane reacts with these groups to form durable Al-O-Si or Fe-O-Si bonds, significantly enhancing adhesion. ubc.ca Studies on aluminum surfaces have shown that the application of silanes can modify the interfacial oxide layer and form direct covalent bonds. google.comresearchgate.net

The effectiveness of this interfacial bonding is critical for the long-term durability of adhesives, sealants, and coatings, particularly in harsh environments.

Advanced Applications and Functionalization Strategies in Materials Science

Polymer Modification and Synthesis

The unique bifunctional nature of (isocyanatomethyl)trimethoxysilane, possessing both a highly reactive isocyanate group and hydrolyzable methoxy-silyl groups, makes it a versatile molecule for advanced polymer synthesis and modification. This dual reactivity allows for the precise engineering of polymer structures to achieve desired properties for high-performance applications.

Tailoring Polymer Architecture through Silane-Termination

A primary application of (isocyanatomethyl)trimethoxysilane is in the synthesis of silane-terminated polymers, which are foundational to modern adhesive, sealant, and coating technologies. scirp.orgscirp.org The isocyanate group (–N=C=O) readily reacts with polymers containing active hydrogen atoms, such as hydroxyl-terminated polyols (e.g., polyethers, polyesters) or amino-terminated polymers. cfmats.com This "end-capping" reaction is quantitative and easy to control, resulting in a stable urethane (B1682113) linkage that irreversibly joins the trimethoxysilyl group to the polymer chain. scirp.org

This process allows for the meticulous design of polymer architecture. By reacting with the terminal groups of a base polymer, (isocyanatomethyl)trimethoxysilane transforms the prepolymer into a silyl-modified polymer (SMP), often a silyl-modified polyurethane (SPUR). cfmats.com This modification strategy is crucial for creating one-component, isocyanate-free systems that cure upon exposure to ambient moisture. scirp.org The control over the end-capping process, for instance by managing the molar ratio of isocyanate-to-hydroxyl groups, allows for the production of polymers with tailored molecular weights and functionalities, directly influencing the final properties of the cured material. google.com

| Base Polymer Type | Terminating Silane (B1218182) | Resulting Polymer Class | Key Architectural Feature |

|---|---|---|---|

| Polyether Polyol | (Isocyanatomethyl)trimethoxysilane | MS Polymer / SPUR | Flexible polyether backbone with terminal trimethoxysilyl groups for moisture curing. scirp.orgadhesivesandcoatings.com |

| Polyester (B1180765) Polyol | (Isocyanatomethyl)trimethoxysilane | Silane-Terminated Polyester | Combines the mechanical properties of polyesters with the adhesion and curing benefits of silanes. google.com |

| Polyurethane Prepolymer (OH-terminated) | (Isocyanatomethyl)trimethoxysilane | Silyl-Modified Polyurethane (SPUR) | Urethane-rich backbone providing toughness, terminated with moisture-curable silane groups. google.comgoogle.com |

| Polybutadiene Polyol | (Isocyanatomethyl)trimethoxysilane | Silane-Terminated Polybutadiene | Creates a polymer with a hydrocarbon backbone, offering good water resistance and low-temperature flexibility. google.com |

Development of Moisture-Curing Polymer Systems

Polymers terminated with (isocyanatomethyl)trimethoxysilane are designed to be moisture-curable. scirp.orggoogle.com This curing mechanism is a two-step process initiated by the presence of water. adhesivesmag.com

Hydrolysis: The three methoxy (B1213986) groups (–OCH₃) on the silicon atom are hydrolyzable. When exposed to atmospheric moisture, they react with water to form highly reactive silanol (B1196071) groups (Si–OH) and release methanol (B129727) as a byproduct. adhesivesmag.compaint.org

Condensation: These newly formed silanol groups are unstable and readily condense with each other to form stable siloxane bonds (–Si–O–Si–). google.comadhesivesmag.com

This condensation reaction builds a cross-linked, three-dimensional network throughout the material, transforming the liquid polymer into a solid, durable, and often elastomeric product. paint.org A significant advantage of this system is that the final product is free from residual isocyanates, offering a toxicologically safer alternative to traditional two-component polyurethane systems. google.comresearchgate.net The entire curing process can occur at ambient temperature and humidity, eliminating the need for additional energy inputs. adhesivesandcoatings.comresearchgate.net

Impact on Rheological Properties and Curing Speed of Resins

The incorporation of (isocyanatomethyl)trimethoxysilane into resin formulations has a pronounced effect on their rheological behavior and curing speed. The chemical structure of the silane directly influences these properties.

Rheological Properties: The addition of silanes can significantly alter the viscosity and flow characteristics of a polymer resin. rde.ac Low-viscosity prepolymers can be formulated, which improves processability and allows for solvent-free systems. scirp.orggoogle.com In filled systems, such as those containing fumed silica (B1680970) in an epoxy resin, the surface modification of the filler with silanes impacts particle-particle interactions, which governs the rheological profile. polymerinnovationblog.com Modifying fillers can disrupt hydrogen bonding networks that cause excessive thickening, leading to lower viscosity at low shear rates and controlled shear-thinning behavior, which is critical for applications like sealants and adhesives that need to be easily extruded but hold their shape once applied. rde.acpolymerinnovationblog.com

| Property | Effect of (Isocyanatomethyl)trimethoxysilane Modification | Scientific Rationale / Finding |

|---|---|---|

| Curing Speed | Increased Curing Speed | The trimethoxysilyl group hydrolyzes more rapidly than ethoxy or other larger alkoxy groups, accelerating the onset of the condensation cure. google.comshinetsusilicones.com |

| Viscosity | Can be formulated for low viscosity | Allows for the creation of low-viscosity prepolymers, enhancing workability and enabling high-solids or solvent-free formulations. google.com |

| Shear Behavior | Induces Shear-Thinning | In filled systems, silane modification of fillers alters particle interactions, often leading to pseudoplastic (shear-thinning) behavior, which is desirable for application. rde.ac |

| Tack-Free Time | Reduced Tack-Free Time | Faster surface cure due to high reactivity of methoxysilanes leads to quicker development of a non-tacky surface. google.comspecialchem.com |

Synthesis of Poly(silylether)s via Dehydrocoupling Polymerization

Poly(silylether)s (PSEs), which contain a repeating Si-O-C linkage in their backbone, are a class of silicon-based polymers known for their flexibility and hydrolytic degradability. researchgate.netmdpi.com A prominent and atom-economical method for their synthesis is catalytic dehydrocoupling polymerization. mdpi.com This process typically involves the reaction of a diol with a monomer containing two hydrosilane (Si-H) groups, catalyzed by a transition metal complex. nih.govd-nb.info The reaction forms the desired Si-O-C bond with the sole byproduct being hydrogen gas. researchgate.netmdpi.com

It is important to note that (isocyanatomethyl)trimethoxysilane, being an alkoxysilane without Si-H bonds, is not a direct monomer for this specific type of polymerization. The dehydrocoupling pathway is characteristic of hydrosilanes. However, the study of dehydrocoupling is central to the field of advanced silicon polymer synthesis, which aims to create novel materials with tailored properties. Research in this area has identified various catalysts, including those based on platinum, manganese, and iron, that can efficiently produce high molecular weight PSEs from various diols and hydrosilanes. d-nb.infonih.govresearchgate.net These polymers exhibit a range of thermal properties, including low glass transition temperatures and good thermal stability, depending on the specific monomers used. nih.govd-nb.info

| Diol Monomer | Hydrosilane Monomer | Catalyst System | Polymer Mn (kDa) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|---|

| 1,4-Benzenedimethanol | Methylphenylsilane | Iron β-Diketiminate | 14.1 | -24.8 d-nb.info |

| 1,8-Octanediol | Methylphenylsilane | Iron β-Diketiminate | 15.0 | -70.6 nih.gov |

| 1,4-Benzenediol | Diphenylsilane | Manganese-Salen | ~10.2 | Not Reported nih.gov |

| 4,4'-Biphenol | Phenylsilane | Iron β-Diketiminate | 36.3 | 19.1 nih.gov |

Surface and Interface Engineering

Enhancing Adhesion at Organic-Inorganic Interfaces

The effectiveness of (isocyanatomethyl)trimethoxysilane stems from its bifunctional molecular structure. dakenchem.com

Inorganic Reactivity: The trimethoxysilyl end of the molecule provides reactivity towards inorganic surfaces like glass, metal oxides, and minerals. adhesivesmag.com In the presence of trace amounts of water, typically available on the substrate surface, the methoxy groups hydrolyze to form silanol (Si-OH) groups. dakenchem.comdcachem.com These silanols can then form strong, covalent oxane bonds (e.g., Si-O-Metal) with the hydroxyl groups present on the inorganic surface. dcachem.comnih.gov They also self-condense to form a robust, cross-linked polysiloxane network at the interface, further strengthening the bond. adhesivesmag.com

Organic Reactivity: The isocyanatomethyl group provides reactivity towards the organic polymer matrix. The isocyanate group readily forms covalent bonds with functional groups such as hydroxyls, amines, and amides present in a wide range of polymers including polyurethanes, epoxies, and polyamides. cfmats.com

This dual action effectively creates a chemical bridge, covalently linking the inorganic substrate to the organic resin, a mechanism that dramatically improves adhesion compared to relying on weaker secondary forces like van der Waals interactions. dakenchem.comdcachem.com This enhanced interfacial bonding leads to significant improvements in the mechanical properties and environmental resistance of composite materials, coatings, and adhesive joints. dakenchem.com

| Inorganic Substrate | Organic Matrix / Coating | Silane Type Example | Observed Improvement |

|---|---|---|---|

| Glass | Acrylic Resin | Methacryloxy-functional Silane | Improved adhesion and moisture resistance. shinetsusilicones.com |

| Silica (Filler) | Natural Rubber | Alkoxysilane | Enhanced interfacial bonding between filler and rubber matrix. nih.gov |

| Metal (e.g., Steel, Titanium) | Polyurethane Coating | Amino-functional Silane | Significantly increased pull-off strength and bond durability. |

| Alumina | Epoxy Resin | Epoxy-functional Silane | Improved mechanical strength and chemical resistance of the composite. researchgate.net |

Surface Modification and Functionalization of Nanoparticles

The ability to precisely control the surface chemistry of nanoparticles is paramount for their successful integration into functional materials. (Isocyanatomethyl)trimethoxy-silane serves as a powerful coupling agent for this purpose, enabling the tailored functionalization of various nano-substrates.

The functionalization of silica nanoparticles (SNPs) is a key strategy for creating Pickering emulsions, where solid particles stabilize the interface between two immiscible liquids. The effectiveness of these nanoparticle-based emulsifiers depends on their wettability, which can be precisely tuned using silane coupling agents.

The general process involves the hydrolysis of the silane's methoxy groups in the presence of water, forming reactive silanol groups. These silanols then condense with the hydroxyl groups present on the surface of silica nanoparticles, forming stable covalent Si-O-Si bonds. By using silanes with different organic functionalities, the surface of the SNPs can be rendered more hydrophobic or hydrophilic. For instance, research has shown that grafting silica particles with a combination of a hydrophilic silane and a hydrophobic silane like isobutyl(trimethoxy)silane can produce highly effective emulsifiers for oil-in-water systems. tubitak.gov.tr The amount of each silane can be varied to fine-tune the hydrophilic-lipophilic balance (HLB) of the particles. tubitak.gov.tr

The use of (isocyanatomethyl)trimethoxy-silane in this context provides a secondary reactive site. After grafting the silane onto the silica surface, the pendant isocyanate (-N=C=O) group is available for further reactions. This highly electrophilic group can readily react with nucleophiles such as amines and alcohols, allowing for the attachment of a wide variety of functional molecules, polymers, or surfactants. This post-functionalization capability is crucial for designing "smart" emulsions that can respond to specific stimuli or for improving the dispersion and compatibility of silica nanoparticles within a polymer matrix.

Halloysite (B83129) nanotubes (HNTs) are naturally occurring aluminosilicate (B74896) clay minerals with a hollow tubular structure. Their unique morphology and the presence of hydroxyl groups on their internal and external surfaces make them excellent candidates for functionalization and use as reinforcing fillers in nanocomposites. numberanalytics.com Silane grafting is a primary method for modifying the surface of HNTs to improve their dispersion in polymer matrices and to enable covalent bonding at the filler-matrix interface. cfmats.comnih.gov

The grafting process for HNTs is analogous to that for silica nanoparticles. The trimethoxysilyl group of (isocyanatomethyl)trimethoxy-silane hydrolyzes and condenses with the Al-OH and Si-OH groups on the halloysite surface. numberanalytics.comcfmats.com Studies on other silanes, such as (3-chloropropyl)trimethoxysilane (CPTMS), have shown that the efficiency of this grafting reaction is influenced by parameters like the solvent, reaction time, and the use of catalysts. cfmats.comnih.gov For example, using toluene (B28343) as the solvent and refluxing for several hours can achieve a high degree of grafting. cfmats.com

Once grafted, the isocyanate group of (isocyanatomethyl)trimethoxy-silane provides a reactive handle on the HNT surface. This is particularly valuable for creating strong interfacial adhesion in polyurethane or epoxy-based nanocomposites, where the isocyanate can react directly with the polymer chains or curing agents. This covalent linkage significantly enhances stress transfer from the polymer matrix to the nanotubes, thereby improving the mechanical properties of the final composite material.

The success of surface modification with (isocyanatomethyl)trimethoxy-silane depends on the formation of a uniform, stable, and well-bonded silane layer. The silanization process is a complex interplay of hydrolysis and condensation reactions, both on the substrate surface and in the treatment solution. nih.gov Optimizing the reaction conditions is therefore critical to avoid the formation of thick, irregular, or poorly adhered multilayers. diva-portal.orgaip.org Key parameters that must be controlled include:

Water Availability : Water is essential for the initial hydrolysis of the methoxy groups to form reactive silanols. However, excess water can lead to premature self-condensation of the silane in the solution, forming oligomers that may deposit unevenly on the surface. port.ac.uk

pH : The pH of the reaction medium significantly affects the rates of both hydrolysis and condensation. For many organosilanes, an optimal pH is in the weakly acidic range (around 4-5), which promotes hydrolysis without excessively accelerating condensation. nih.gov

Silane Concentration : Higher concentrations can increase the rate of surface coverage but also raise the risk of multilayer formation and solution-phase polymerization. diva-portal.orgaip.org

Reaction Temperature and Time : Increasing the temperature generally accelerates both hydrolysis and condensation rates. nih.gov The optimal time and temperature represent a balance between achieving complete surface reaction and preventing the degradation of functional groups or the formation of undesirable byproducts. nih.govaip.org

Curing : A post-deposition thermal curing step is often employed to drive the condensation reaction to completion, removing residual water and unreacted silanols to form a robust, cross-linked siloxane network on the surface. synthesia.com

| Parameter | Effect on Silanization Process | Typical Conditions & Considerations | Reference |

|---|---|---|---|

| Water Content | Essential for hydrolysis of alkoxy groups to silanols. Excess water leads to self-condensation in solution. | Trace amounts in solvent or controlled addition are critical. Anhydrous conditions prevent hydrolysis. | port.ac.uk |

| pH | Catalyzes both hydrolysis and condensation. Low pH (<4) favors hydrolysis; high pH (>5) favors condensation. | Optimal pH is often weakly acidic (4-5) for a balanced reaction. | nih.gov |

| Temperature | Increases reaction rates. Excessive heat can degrade functional groups and cause non-uniform coatings. | Room temperature can provide uniform but slow coating. Elevated temperatures (60-120°C) are used to accelerate the process and for curing. | nih.gov |

| Concentration | Affects film thickness and morphology. High concentrations can lead to agglomerates and thick, rough films. | Low concentrations (e.g., 1-5% v/v) are typically used for monolayer formation. | diva-portal.orgaip.org |

| Reaction Time | Determines the extent of surface reaction and film growth. | Varies from minutes to many hours depending on other parameters. Longer times can lead to thicker films. | aip.org |

Engineering of Biocompatible Ultrathin Coatings

The creation of biocompatible surfaces is fundamental to the success of medical implants, biosensors, and tissue engineering scaffolds. Silane coupling agents are instrumental in this field, providing a stable platform for modifying inorganic or polymeric surfaces to improve their interaction with biological systems. nih.govport.ac.uk

The polyurethane linkage, formed from the reaction of an isocyanate with a hydroxyl group, is renowned for its excellent biocompatibility. numberanalytics.comevolutionoftheprogress.com Materials based on polyurethanes are widely used in medical devices due to their durability, flexibility, and resistance to degradation. synthesia.comcfmats.com By extension, a surface functionalized with (isocyanatomethyl)trimethoxy-silane can be used to create biocompatible ultrathin coatings.

The primary strategy involves using the surface-bound isocyanate group to immobilize biomolecules. The -N=C=O group reacts efficiently and rapidly with primary amine (-NH2) groups found in proteins, peptides, and other biological ligands. tubitak.gov.tr This reaction forms a stable urea (B33335) linkage, covalently tethering the biomolecule to the surface. This method offers a significant advantage as it can proceed under mild, catalyst-free conditions, which helps to preserve the delicate structure and biological activity of the immobilized molecule. tubitak.gov.trnih.gov Research has demonstrated that cryogels containing free isocyanate groups can be used for the direct and controlled immobilization of proteins. tubitak.gov.tr This principle directly applies to surfaces modified with (isocyanatomethyl)trimethoxy-silane for applications such as:

Biosensors : Covalently attaching antibodies or enzymes to a sensor surface. nih.gov

Tissue Engineering : Immobilizing cell-adhesive peptides (like RGD) to promote cell attachment and growth on a scaffold.

Anti-fouling Surfaces : Grafting polymers like polyethylene (B3416737) glycol (PEG) that contain a terminal amine or hydroxyl group to resist non-specific protein adsorption.

Role in Advanced Coating, Adhesive, and Sealant Formulations

In the realm of high-performance coatings, adhesives, and sealants, (isocyanatomethyl)trimethoxy-silane acts as a crucial adhesion promoter and crosslinker. cfmats.comhengdasilane.com Its bifunctionality allows it to chemically bond inorganic substrates (like glass, metal, and minerals) to a wide range of organic polymers. researchgate.net

The mechanism involves the trimethoxysilyl end of the molecule hydrolyzing and bonding to the inorganic surface, as previously described. Simultaneously, the isocyanate end reacts with functional groups in the polymer matrix, such as the hydroxyl groups in polyesters and acrylics or the amine groups in epoxies and polyamides. cfmats.com This creates a durable, covalent link across the interface, significantly improving adhesion, especially under wet or humid conditions where adhesion is most likely to fail.

Isocyanate silanes are particularly important in the formulation of Silyl (B83357) Modified Polymers (SMP), also known as MS Polymers, and SPUR (Silyl-Terminated Polyurethane) polymers. cfmats.com In these systems, the silane acts as a cross-linking agent. The polymers are terminated with silane groups, and upon exposure to moisture, these groups hydrolyze and condense to form a durable, flexible, cross-linked network. The inclusion of isocyanate functionality can be used to modify the polymer backbone or to enhance adhesion to specific substrates. cfmats.comhengdasilane.com These materials are widely used to produce high-quality sealants for the construction and automotive industries. cfmats.com

Composite Materials Science

Composite materials derive their enhanced properties from the combination of a reinforcing filler (often inorganic) and a polymer matrix (organic). The performance of a composite is heavily dependent on the strength and stability of the interface between these two dissimilar phases. Silane coupling agents like (isocyanatomethyl)trimethoxy-silane are essential for creating a strong interfacial bond, acting as a "molecular bridge" that facilitates stress transfer from the flexible polymer matrix to the rigid reinforcing filler. researchgate.net

When incorporated into a composite, the silane's trimethoxy groups bond to the hydroxyl-rich surface of inorganic fillers such as glass fibers, silica, or metal oxides. The organofunctional isocyanate group then co-reacts with the polymer matrix during the curing or polymerization process. This covalent bonding across the interface prevents delamination, improves the dispersion of the filler within the matrix, and reduces water absorption at the interface. researchgate.net

The resulting improvements in material properties are significant. Research on various silane coupling agents has consistently shown that their inclusion leads to enhanced mechanical performance. For example, studies on nano-filled composites have demonstrated that optimizing the silane concentration can significantly improve properties like Knoop hardness and reduce water sorption. researchgate.net Similarly, treating glass fibers with an appropriate silane has been shown to nearly double the flexural strength of a polymer-glass composite.

| Composite System | Silane Used | Property Measured | Result of Silane Treatment | Reference |

|---|---|---|---|---|

| PMMA / Glass-Fiber Composite | [3-(acryloxy)propyl]trimethoxysilane (APMS) | Flexural Strength | Strength nearly doubled from ~75 MPa (untreated) to ~140 MPa (treated). | |

| Nano-filled Dimethacrylate Composite | 3-methacryloxypropyltrimethoxysilane (MPTS) | Water Sorption (Wsp) | Wsp decreased from ~35 µg/mm³ (no silane) to ~25 µg/mm³ (with 2% silane). | researchgate.net |

| Nano-filled Dimethacrylate Composite | 3-methacryloxypropyltrimethoxysilane (MPTS) | Knoop Hardness (KHN) | Maintained hardness after water storage, whereas non-silanized composite hardness decreased significantly. | researchgate.net |

| Wood Flour / Polypropylene Composite | Isocyanate silane | Thermal Stability (TGA) | Degradation temperature increased from 472°C to 490°C. |

Interfacial Reinforcement in Polymer Composites

The mechanism of interfacial reinforcement involves a two-fold reaction. The trimethoxysilane (B1233946) group can hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica or glass fibers, forming stable covalent Si-O-Si bonds. This effectively grafts the silane molecule onto the filler surface. mdpi.com

Simultaneously, the isocyanate group (-N=C=O) at the other end of the molecule is highly reactive towards functional groups containing active hydrogen, such as hydroxyl, amine, or urethane groups, which are often present in polymer matrices like epoxies, polyurethanes, and polyamides. cfmats.com This reaction forms a covalent urethane linkage between the silane-treated filler and the polymer matrix. The result is a robust chemical bridge at the interface, significantly improving the adhesion between the two phases.

While specific quantitative data for (isocyanatomethyl)trimethoxy-silane is not extensively available in public literature, the expected improvements in mechanical properties of polymer composites from its use are outlined in the table below. Research on analogous silane coupling agents has demonstrated significant enhancements in properties such as tensile strength, flexural modulus, and interfacial shear strength (IFSS). researchgate.netresearchgate.net For instance, studies on other silanes have shown that proper surface treatment can increase the tensile strength of composites by up to 40%. researchgate.net

| Property | Expected Effect of (Isocyanatomethyl)trimethoxy-silane Treatment | Rationale |

|---|---|---|

| Tensile Strength | Increase | Improved stress transfer from matrix to filler due to covalent bonding at the interface. |

| Flexural Modulus | Increase | Enhanced stiffness resulting from a more rigid and integrated composite structure. |

| Interfacial Shear Strength (IFSS) | Significant Increase | Direct measure of the adhesion between filler and matrix, which is enhanced by chemical bonding. |

| Impact Strength | Potential Increase | A well-bonded interface can prevent crack propagation at the filler-matrix boundary. |

Mitigation of Polymerization Stress in Advanced Resins

Polymerization shrinkage is an inherent characteristic of many thermosetting resins, such as those used in dental composites and advanced adhesives. As the resin cures, the formation of a crosslinked network leads to a reduction in volume, which generates internal stresses. manchester.ac.ukrde.ac This polymerization stress can lead to dimensional inaccuracies, micro-cracking, and debonding from substrates, ultimately compromising the performance and longevity of the material. nih.govresearchgate.net

The incorporation of (isocyanatomethyl)trimethoxy-silane, particularly when used to pre-treat fillers, can play a role in mitigating these stresses. While the silane itself does not eliminate shrinkage, its influence on the filler-matrix interface can alter the stress development dynamics. By creating a strong, yet potentially more compliant, interfacial region, it may allow for localized relaxation of stresses at the microscopic level. nih.gov

The table below outlines the anticipated effects of using (isocyanatomethyl)trimethoxy-silane to modify fillers within a resin system to mitigate polymerization stress.

| Parameter | Expected Effect of (Isocyanatomethyl)trimethoxy-silane Functionalization | Mechanism |

|---|---|---|

| Polymerization Stress (MPa) | Reduction | Formation of a more compliant interfacial layer that can absorb and dissipate shrinkage-induced stresses. |

| Degree of Conversion (%) | Largely Unaffected | The silane primarily modifies the interface, not the bulk resin's curing chemistry. |

| Flexural Strength | Maintained or Increased | Improved interfacial bonding compensates for any plasticizing effect, maintaining or enhancing mechanical integrity. nih.gov |

| Adhesion to Substrate | Improved | Reduced internal stress at the bonding interface leads to a more durable bond. |

Development of Hybrid Filler Systems for Enhanced Performance

Hybrid filler systems, which combine two or more different types of fillers, are an emerging strategy to achieve synergistic improvements in polymer composite properties. researchgate.netnih.gov These systems can be engineered to deliver a combination of properties that would be unattainable with a single filler type. The functionalization of these fillers is key to maximizing their performance and ensuring compatibility between all components.

(Isocyanatomethyl)trimethoxy-silane is a valuable tool for the surface modification of fillers in these hybrid systems. By treating one or more of the filler components with this silane, it is possible to tailor the interfacial interactions within the composite. For example, in a composite containing both rigid ceramic particles for hardness and fibrous materials for toughness, the silane can be used to ensure both are well-bonded to the polymer matrix.

The following table details the expected performance enhancements in a polymer composite utilizing a hybrid filler system where one or more components are treated with (isocyanatomethyl)trimethoxy-silane.

| Performance Metric | Expected Enhancement with Silane-Functionalized Hybrid Fillers | Synergistic Effect |

|---|---|---|

| Wear Resistance | Improved | Combination of hard, wear-resistant particles and well-bonded reinforcing fibers, both integrated into the matrix by the silane. |

| Thermal Stability | Increased | Improved adhesion prevents delamination at high temperatures, and the inclusion of thermally stable fillers is made more effective. |

| Mechanical Strength (Tensile, Flexural) | Synergistically Increased | Load is efficiently distributed among the different types of reinforcing fillers through the silane-enhanced interface. |

| Barrier Properties | Improved | A well-dispersed and bonded hybrid filler system creates a more tortuous path for the permeation of gases and liquids. |

Advanced Characterization Methodologies for Silane, Isocyanatomethyl Trimethoxy and Its Modified Systems

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the molecular architecture of Silane (B1218182), (isocyanatomethyl)trimethoxy-. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy offer complementary information regarding the vibrational modes within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in confirming the presence of key functional groups in Silane, (isocyanatomethyl)trimethoxy-. The most prominent and diagnostic absorption band is that of the isocyanate group (-N=C=O). Research on related organosilicon compounds indicates that the asymmetric stretching vibration of the isocyanate group typically appears in the region of 2280-2240 cm⁻¹. For aliphatic isocyanates, this peak is often observed around 2272 cm⁻¹. The spectrum also displays characteristic bands for the Si-O-C and C-H bonds within the methoxy (B1213986) and methyl groups. The hydrolysis of the trimethoxysilyl group can be monitored by the appearance of a broad Si-OH stretching band around 3700-3200 cm⁻¹ and the formation of Si-O-Si linkages, which exhibit absorptions in the 1100-1000 cm⁻¹ region.

Table 1: Characteristic FTIR Absorption Bands for Silane, (isocyanatomethyl)trimethoxy-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2272 | Asymmetric Stretch | Isocyanate (-N=C=O) |

| 2945, 2845 | C-H Stretch | Methoxy (-OCH₃) |

| ~1460 | C-H Bend | Methylene (B1212753) (-CH₂-) |

| ~1080 | Si-O-C Stretch | Trimethoxysilyl (-Si(OCH₃)₃) |

| ~820 | Si-O Stretch | Trimethoxysilyl (-Si(OCH₃)₃) |

Raman Spectroscopy (if applicable to specific research)

Raman spectroscopy, while less commonly reported for this specific silane, offers valuable complementary data to FTIR. The symmetric nature of the Si-O-Si bond makes its stretching vibration, typically around 500-400 cm⁻¹, strongly Raman active, providing clear evidence of condensation in modified systems. The isocyanate group also exhibits a characteristic Raman signal. Research on other organic trialkoxysilanes has utilized Raman spectroscopy to study hydrolysis and condensation kinetics by monitoring the changes in bands associated with the silane and the formation of siloxane bonds. For instance, in methyltrimethoxysilane (B3422404) (MTMS), a broad and intense band around 628 cm⁻¹ is attributed to the collective stretching vibration of the MTMS molecule nist.gov. The analysis of Raman spectra can thus provide insights into the reaction mechanisms and the structure of resulting polymeric networks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the complete structural elucidation of Silane, (isocyanatomethyl)trimethoxy-, providing detailed information about the hydrogen, carbon, and silicon environments within the molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of Silane, (isocyanatomethyl)trimethoxy- is expected to show distinct signals for the protons of the methoxy and the isocyanatomethyl groups. The protons of the three methoxy groups (-OCH₃) would appear as a sharp singlet, typically in the range of 3.5-3.6 ppm. The methylene protons (-CH₂-) adjacent to the isocyanate group and the silicon atom would appear as another singlet, likely shifted downfield due to the electron-withdrawing nature of the isocyanate group, expected in the region of 2.8-3.0 ppm. The integration of these peaks would confirm the ratio of methoxy to methylene protons. In modified systems, changes in the chemical environment, such as the hydrolysis of the methoxy groups, would lead to the appearance of new signals, for instance, from methanol (B129727) and Si-OH groups. The introduction of the reactive silicon groups can be monitored, and the ratio can be calculated from the integral value of the terminals to which the reactive silicon groups are introduced on the basis of the ¹H-NMR spectrum huji.ac.il.

Table 2: Predicted ¹H NMR Spectral Data for Silane, (isocyanatomethyl)trimethoxy-

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.5-3.6 | Singlet | -OCH₃ |

| ~2.8-3.0 | Singlet | -CH₂-NCO |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon of the methoxy groups (-OCH₃) is expected to resonate at approximately 50-52 ppm. The methylene carbon (-CH₂-) would likely appear in the range of 35-45 ppm. The isocyanate carbon (-N=C=O) is highly deshielded and would be found significantly downfield, typically in the region of 120-130 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for Silane, (isocyanatomethyl)trimethoxy-

| Chemical Shift (ppm) | Assignment |

| ~120-130 | -N=C =O |

| ~50-52 | -OC H₃ |

| ~35-45 | -C H₂-NCO |

Silicon-29 (²⁹Si) NMR Spectroscopy

²⁹Si NMR spectroscopy is particularly powerful for studying the silicon environment and the condensation state of silanes. For the monomeric Silane, (isocyanatomethyl)trimethoxy-, a single resonance is expected. Based on data for similar tetra-alkoxysilanes, this peak would likely appear in the range of -40 to -50 ppm. Upon hydrolysis and condensation, new peaks corresponding to different silicon species (T¹, T², T³) will appear at different chemical shifts, allowing for a quantitative analysis of the degree of condensation. For example, in studies of related systems, the formation of siloxane bridges leads to a downfield shift in the ²⁹Si NMR signal uni-muenchen.de. The ability to distinguish between these different silicon environments is crucial for characterizing modified systems and understanding the resulting network structure. The chemical shift range for silicon compounds is wide, making it a sensitive probe for the chemical environment around the silicon atom huji.ac.il.

Table 4: Predicted ²⁹Si NMR Chemical Shift Ranges for Silane, (isocyanatomethyl)trimethoxy- and its Hydrolysis/Condensation Products

| Silicon Species | Notation | Predicted Chemical Shift Range (ppm) |

| Monomer | T⁰ | -40 to -50 |

| End-group (1 Si-O-Si) | T¹ | -50 to -60 |

| Linear middle-group (2 Si-O-Si) | T² | -60 to -70 |

| Branching-point (3 Si-O-Si) | T³ | -70 to -80 |

Solid-State NMR for Polymer Networks and Interfaces

Solid-state Nuclear Magnetic Resonance (ssNMR) is an indispensable tool for probing the structure and dynamics of polymer networks and interfaces at a molecular level. nsf.gov Unlike solution-state NMR, ssNMR can analyze insoluble, cross-linked polymer systems and solid substrates, making it ideal for studying the effects of Silane, (isocyanatomethyl)trimethoxy- after its application and curing. nsf.gov

For silane-modified systems, ²⁹Si ssNMR is particularly powerful. It allows for direct observation of the silicon environment, enabling the characterization of the condensation reactions of the trimethoxy groups. The hydrolysis of methoxy groups (-OCH₃) to silanols (Si-OH) and their subsequent condensation to form siloxane bridges (Si-O-Si) can be tracked. uni-muenchen.de The spectra distinguish between different silicon structures, often denoted as Tⁿ species, where 'n' represents the number of bridging oxygen atoms attached to the silicon. For instance, T¹, T², and T³ structures correspond to silicon atoms with one, two, and three siloxane bonds, respectively, providing a quantitative measure of the cross-link density within the silane network at an interface. researchgate.net The successful functionalization of a silica (B1680970) surface with organosilanes is confirmed by the presence of these Tⁿ peaks in the ²⁹Si CP-MAS (Cross-Polarization Magic Angle Spinning) NMR spectrum. researchgate.net

Furthermore, ¹³C and ¹H ssNMR techniques are used to investigate the organic part of the silane molecule and the polymer matrix. ¹³C ssNMR can confirm the integrity of the isocyanatomethyl group and monitor its reaction with the polymer backbone. Changes in chemical shifts and relaxation times can provide information about the mobility of the polymer chains, indicating how the silane coupling agent affects the network structure and dynamics near the interface. solidstatenmr.org.uk The analysis of spin-lattice relaxation times (T₁) can reveal motions in the MHz frequency range, while lineshape analysis provides information on motions in the kHz range, offering a multi-scale view of polymer dynamics. solidstatenmr.org.uk This allows for the characterization of conformation, cross-linking, and the degree of phase separation in polymer blends and block copolymers modified with the silane. nsf.govsolidstatenmr.org.uk

| NMR Nucleus | Information Obtained | Typical Application for (isocyanatomethyl)trimethoxy-silane Systems |

| ²⁹Si | Silicon environment, degree of condensation, cross-link density. uni-muenchen.deresearchgate.net | Quantifying the formation of Si-O-Si networks from trimethoxy groups; identifying T¹, T², and T³ structures to assess cure state. |

| ¹³C | Structure of the organic functional group, reaction of isocyanate, polymer chain conformation. solidstatenmr.org.uk | Confirming the reaction of the -NCO group with the matrix; probing changes in polymer backbone mobility upon grafting. |